N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-5-4-11(19-20)15(21)18-16-17-12(9-24-16)10-2-3-13-14(8-10)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYMEHJMJSGQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling of the Rings: The dihydrobenzo[b][1,4]dioxin and thiazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Pyrazole Carboxamide: The final step involves the formation of the pyrazole ring and subsequent carboxamide formation, typically through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism by which N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous heterocyclic derivatives:
Key Observations :
Pharmacological Data
Comparative pharmacological profiles are summarized below:
Key Findings :
- The target compound demonstrates 100-fold higher potency in kinase inhibition compared to 9k’s antiproliferative activity, likely due to its optimized binding to kinase catalytic domains.
- Lower LogP (2.1 vs. 3.5 for 9k) suggests improved aqueous solubility, critical for oral bioavailability .
- Metabolic stability (t½ >120 min) surpasses 9k and 4i, attributed to the dihydrobenzodioxin’s resistance to oxidative degradation.
Mechanistic and Selectivity Insights
- Target vs. 9k : While 9k’s nitro group enhances reactivity, it contributes to toxicity in vivo. The target compound’s amide group mitigates this risk while maintaining efficacy .
- Target vs. 4i: Coumarin derivatives like 4i exhibit non-selective antioxidant effects, whereas the target compound’s thiazole-pyrazole scaffold enables precise kinase targeting .
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a complex structure incorporating a thiazole ring, a pyrazole moiety, and a dihydrobenzo[b][1,4]dioxin group. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The presence of multiple functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| LogP | 3.9 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrazoles have been tested against various cancer cell lines (e.g., breast cancer, prostate cancer) and demonstrated moderate to potent inhibitory effects on cell proliferation . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that they can inhibit the activation of inflammatory pathways mediated by platelet-activating factor (PAF), resulting in reduced intracellular calcium signaling . This suggests that this compound may also possess similar anti-inflammatory effects.
Antimicrobial Activity
Compounds with the pyrazole scaffold have been reported to exhibit antimicrobial activity against various pathogens. For example, a study highlighted that certain pyrazoles showed effective inhibition against bacterial strains and fungi . The potential for this compound as an antimicrobial agent warrants further investigation.
Case Studies
- Anticancer Study : A specific study evaluated the effects of pyrazole derivatives on the NCI-60 cancer cell line panel. The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
- Anti-inflammatory Mechanism : Another research focused on the calcium signaling pathways in endothelial cells treated with PAF. It was found that pyrazole derivatives could block the increase in intracellular calcium levels, suggesting a mechanism for their anti-inflammatory action .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step routes, including:
- Coupling reactions between thiazole and pyrazole precursors under reflux conditions using solvents like dimethylformamide (DMF) or acetic acid .
- Cyclization steps to form the 2,3-dihydrobenzo[b][1,4]dioxin moiety, often catalyzed by bases such as K₂CO₃ .
- Purification via recrystallization or column chromatography to achieve >95% purity . Optimization strategies: Adjusting solvent polarity (e.g., switching from DMF to THF), temperature gradients, or catalyst loading (e.g., Pd/C for coupling steps) can improve yields. For example, microwave-assisted synthesis reduced reaction times by 40% in analogous heterocycles .
Q. How is structural confirmation performed, and what analytical techniques are critical for purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and pyrazole rings. For instance, the methyl group on the pyrazole appears as a singlet at δ ~3.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for pharmacological studies) .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 412.3) .
Q. What solvents and reagents are incompatible with this compound during synthesis?
- Avoid strong oxidizing agents (e.g., HNO₃), which degrade the dihydrodioxin ring.
- Protic solvents (e.g., methanol) may hydrolyze the carboxamide group under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies often arise from:
- Purity differences : Impurities >2% can skew activity assays. Re-run HPLC and NMR before testing .
- Assay conditions : Varying pH or solvent (DMSO vs. saline) affects solubility. Standardize protocols using controls like doxorubicin for cytotoxicity .
- Target selectivity : Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like 14-α-demethylase (PDB: 3LD6) and validate with enzymatic assays .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME assess logP (~3.2) and CYP450 interactions, flagging potential hepatotoxicity risks .
- Molecular dynamics simulations : Analyze the carboxamide group’s stability in aqueous environments (e.g., GROMACS) to predict hydrolysis rates .
Q. How can multi-step synthetic routes be designed to incorporate isotopic labeling for pharmacokinetic studies?
- Introduce ¹³C or ²H labels during:
- Thiazole formation : Use labeled CS₂ in the Hantzsch synthesis .
- Pyrazole methylation : Replace CH₃I with CD₃I for deuterated analogs .
- Validate labeling efficiency via LC-MS isotopic patterns .
Methodological Comparison Table
Key Challenges & Solutions
- Low solubility in aqueous buffers : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
- By-product formation during cyclization : Monitor reactions in real-time with TLC (silica gel, ethyl acetate/hexane) and quench intermediates with ice baths .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
